Propyl thiocyanate

Descripción general

Descripción

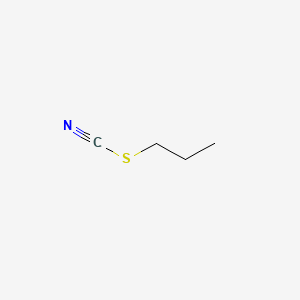

Propyl thiocyanate is a chemical compound with the molecular formula C4H7NS . It is a type of organic thiocyanate . Organic thiocyanates are common in natural products, synthetic drugs, and bioactive molecules .

Synthesis Analysis

Organic thiocyanates, including this compound, can be synthesized through various methods. The most common method is the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .

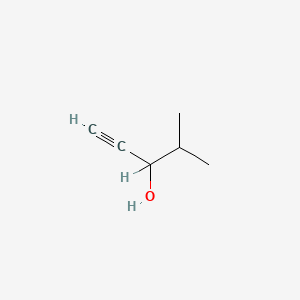

Molecular Structure Analysis

This compound contains a total of 12 bonds, including 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 thiocyanate (aliphatic) . The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .

Chemical Reactions Analysis

Thiocyanates, including this compound, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .

Aplicaciones Científicas De Investigación

Indirect Determination of Thiocyanate

Propyl thiocyanate is utilized in a method for indirect determination of thiocyanate. This method involves extraction and floatation of copper, showing a linear relation between the extraction yield of Cu(II) and the amount of thiocyanate. This approach has been successfully applied to determine thiocyanate in urine and saliva of smokers and non-smokers (Ru Zong-ling, 2006).

Genome Analysis of Thiocyanate Oxidizing Species

Thiocyanate-oxidizing bacteria, such as Thioalkalivibrio species, are studied for their role in bioremediation of industrial waste streams. Genome analysis of these species provides insights into thiocyanate degradation and its genetic and metabolic diversity, essential for environmental applications (T. Berben et al., 2017).

Antimicrobial Activity of Thiocyanates

Allylic thiocyanates derived from reactions like the Morita-Baylis-Hillman reaction exhibit antimicrobial activity against various pathogens, including methicillin-resistant S. aureus (MRSA). These compounds are promising candidates for developing new antimicrobial agents (Marcus M. Sá et al., 2014).

Synthesis and Transformations of Thiocyanates

Thiocyanates, including this compound, are important synthetic intermediates in the synthesis of pesticides, medicines, and materials. Recent advances in the synthesis and transformations of thiocyanates have broadened their synthetic applications (Qing Xu et al., 2019).

Thiocyanation of (Hetero) Aromatic C-H Bonds

Thiocyanation of (hetero)aromatic C-H bonds using ammonium thiocyanate is a significant development in organic synthesis, providing a practical method for synthesizing aryl thiocyanates. These compounds are used as dyes, insecticides, and building blocks for diverse organosulfur compounds (S. Majedi et al., 2020).

Biological Activities of Heterocycles from Thiocyanate

Organic thiocyanates are intermediates for synthesizing various heterocycles with activities like herbicidal, anticancer, and antimicrobial. Thiocyanate derivatives like thiadiazine and oxathiole exhibit significant biological activities (B. Langi et al., 2011).

Applications in Solar Cell Technology

Thiocyanate compounds like Copper (I) thiocyanate (CuSCN) are used in perovskite-based solar cells as a cost-competitive hole selective contact. The development of new solvents for dissolving CuSCN has improved the efficiency and stability of these solar cells (G. Murugadoss et al., 2017).

Thiocyanate-selective Membrane Electrodes

Thiocyanate-selective electrodes based on Schiff base complexes are developed for environmental and biological applications. These electrodes show high selectivity and sensitivity for thiocyanate, useful in detecting thiocyanate in various matrices like wastewater and human urine (A. Shokrollahi et al., 2008).

Microbial Fuel Cells for Thiocyanate Degradation

Microbial fuel cells using thiocyanate-degrading bacteria offer a solution for remediating thiocyanate-contaminated environments while generating electrical energy. Studies on these systems provide insights into the microbial community and metabolic pathways involved in thiocyanate degradation (Gaofeng Ni et al., 2018).

Thiocyanate in Health Research

The determination of thiocyanate in exhaled breath condensate and its implications in health research, particularly in cystic fibrosis, has been explored. New methods for quantifying thiocyanate in biological fluids are critical for understanding its role in various health conditions (J. D. Chandler et al., 2018).

Mecanismo De Acción

Safety and Hazards

Safety data sheets suggest that propyl thiocyanate may cause respiratory tract irritation, be harmful if swallowed or absorbed through skin, and may cause skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Direcciones Futuras

Recent advances in the chemistry of organic thiocyanates have highlighted the importance of these compounds in various fields . Future research could focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .

Propiedades

IUPAC Name |

propyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-2-3-6-4-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQRHYCVPYJPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962541 | |

| Record name | Propyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4251-16-5 | |

| Record name | Thiocyanic acid, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4251-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

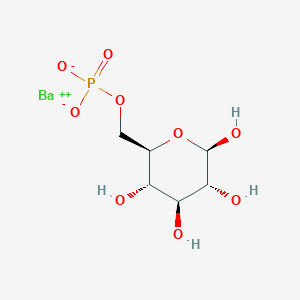

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

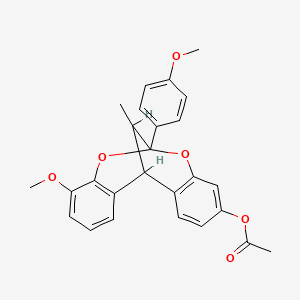

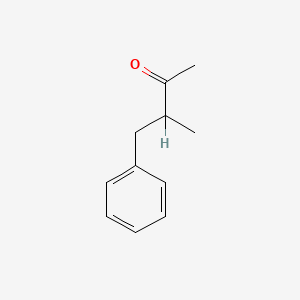

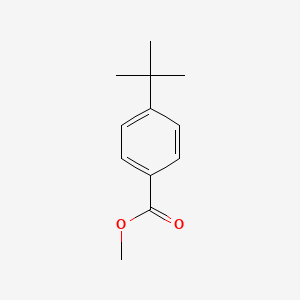

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)